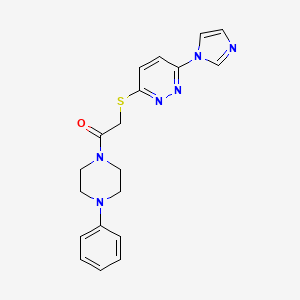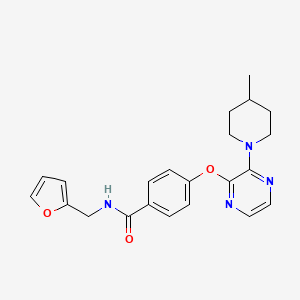
N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine” is a derivative of 4,6-dimorpholinyl-1,3,5-triazine . These compounds are known for their significant biological activities, including anticancer properties .
Synthesis Analysis
The synthesis of these compounds involves N-substitution and Claisen-Schmidt condensation . The process involves the replacement of chloride ions with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture .Molecular Structure Analysis
The molecular structures of these derivatives are characterized using 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include N-substitution and Claisen-Schmidt condensation .Scientific Research Applications
Antimicrobial Activity
1,3,5-triazine derivatives, including “N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine”, have been investigated for their antimicrobial activity . These compounds exhibit antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli . Some of these compounds have shown promising activity comparable to that of ampicillin .
Anticancer Properties
Some 1,3,5-triazines display important biological properties due to their antitumor properties . For example, hexamethylmelamine (HMM) and 2-amino-4-morphlino-s-triazine are used clinically to treat lung, breast, and ovarian cancer .
Aromatase Inhibitory Activity
1,3,5-triazines of general structure have observed significant aromatase inhibitory activity . This property is beneficial in the treatment of hormone-dependent cancers .
Antitumor Activity
Compounds of a similar general structure have observed antitumor activity in human cancer and murine leukemia cell lines .
Use as Siderophore Mediated Drug
The 1,3,5-triazine presents potential use as a siderophore (microbial iron shelter) mediated drug . This property is beneficial in the treatment of infections caused by iron-dependent bacteria .
Corticotrophin-Releasing Factor 1 Receptor Antagonist Activity
Compounds of a similar general structure present potent corticotrophin-releasing factor 1 receptor antagonist activity . This property is beneficial in the treatment of stress-related disorders .
Activity Against Leukotriene C4 (LTC4) Antagonist
Compounds of a similar type show potent activity against leukotriene C4 (LTC4) antagonist . This property is beneficial in the treatment of asthma and allergic reactions .
Activity Against Trypanosoma Brucei
Among several other 1,3,5-triazine substituted polyamines tested, some substrates present a good in vitro activity against the protozoan parasite Trypanosoma brucei . This property is beneficial in the treatment of Human African Trypanosomasis .
Mechanism of Action
These compounds have shown in vitro antiproliferation activity against various cancer cells such as SW620 (human colon cancer cells), A549 (human nonsmall cell lung cancer cells), HeLa (human cervical cancer cells), and MCF-7 (human breast cancer cells) . The mechanism of action is likely related to the inhibition of the PI3K/mTOR signaling pathway, which is a key target in anticancer therapy research .
Future Directions
The future directions for “N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine” and its derivatives could involve further exploration of their anticancer properties and potential applications in anticancer therapy . Additionally, the development of dual PI3K/mTOR inhibitors is significant and urgently needed .
properties
IUPAC Name |
N-methyl-4,6-dimorpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-22(15-5-3-2-4-6-15)16-19-17(23-7-11-25-12-8-23)21-18(20-16)24-9-13-26-14-10-24/h2-6H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUMXUUIJFFRSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2659245.png)


![9-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2659251.png)
![4-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2659252.png)

![methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2659256.png)
![N-[2-Methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]prop-2-enamide](/img/structure/B2659257.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide](/img/structure/B2659260.png)
![Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2659261.png)
![2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2659263.png)

![N6-(4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2659265.png)
